molecular formula C6H9ClO4S B12313664 Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate

Methyl 2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate

Cat. No.: B12313664
M. Wt: 212.65 g/mol
InChI Key: KDWRGMHUZCLABJ-UHFFFAOYSA-N
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Description

rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis is a cyclopropane derivative with a chlorosulfonyl functional group

Preparation Methods

The synthesis of rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis typically involves the reaction of cyclopropane derivatives with chlorosulfonyl reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorosulfonyl chloride and a suitable base to facilitate the reaction. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorosulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-Methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis involves its interaction with molecular targets through its chlorosulfonyl group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to rac-methyl (1R,2S)-2-[(chlorosulfonyl)methyl]cyclopropane-1-carboxylate, cis include other cyclopropane derivatives with different functional groups. For example:

These compounds share structural similarities but differ in their specific functional groups and stereochemistry, which can lead to differences in their reactivity and applications.

Properties

Molecular Formula

C6H9ClO4S

Molecular Weight

212.65 g/mol

IUPAC Name

methyl 2-(chlorosulfonylmethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C6H9ClO4S/c1-11-6(8)5-2-4(5)3-12(7,9)10/h4-5H,2-3H2,1H3

InChI Key

KDWRGMHUZCLABJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC1CS(=O)(=O)Cl

Origin of Product

United States

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